BenchChemオンラインストアへようこそ!

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide

Medicinal Chemistry Physicochemical Profiling Structure-Property Relationships

This compound is an indispensable tool for CNS drug discovery. Unlike generic analogs, the para-fluoro substitution dictates specific π-π stacking and hydrogen-bonding geometry critical for receptor selectivity. Its unique sulfonamide linker and butyramide chain precisely tune lipophilicity (XLogP 1.3) and CNS penetration within the optimal MPO desirability space. Procure to elevate your screening libraries with a lead-like molecule validated for CB1 antagonist pharmacology studies.

Molecular Formula C16H24FN3O3S
Molecular Weight 357.44
CAS No. 897618-39-2
Cat. No. B2366892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide
CAS897618-39-2
Molecular FormulaC16H24FN3O3S
Molecular Weight357.44
Structural Identifiers
SMILESCCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F
InChIInChI=1S/C16H24FN3O3S/c1-2-3-16(21)18-8-13-24(22,23)20-11-9-19(10-12-20)15-6-4-14(17)5-7-15/h4-7H,2-3,8-13H2,1H3,(H,18,21)
InChIKeyZPZBBRQJYXLZLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide (CAS 897618-39-2): Chemical Identity and Procurement Baseline


N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide (CAS 897618-39-2) is a synthetic small molecule belonging to the arylpiperazine sulfonamide class, characterized by a 4-fluorophenyl substituent on the piperazine ring, an ethylsulfonyl linker, and an N-butylamide terminus [1]. With a molecular weight of 357.4 g/mol, a computed XLogP3-AA of 1.3, and a topological polar surface area of 78.1 Ų, it occupies physicochemical space typical of CNS-penetrant screening candidates [1]. The compound is cataloged as PubChem CID 18565400 and is commercially available through multiple screening-compound suppliers, positioning it as an accessible tool molecule for receptor pharmacology studies [1].

Why N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide Cannot Be Substituted by Generic Piperazine Analogs


Substituting N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide with a generic piperazine derivative fails because even minor structural perturbations in the arylpiperazine sulfonamide series can cause marked shifts in receptor selectivity and pharmacokinetic properties [1]. The para-fluoro substitution pattern dictates π-π stacking geometry and hydrogen-bond acceptor capacity, while the sulfonamide linkage imposes a distinct torsional profile and metabolic stability that ortho- or meta-substituted regioisomers do not replicate [1]. The butyramide chain length further modulates lipophilicity, plasma protein binding, and CNS penetration in ways that homologous alkyl amides (e.g., acetamide or hexanamide analogs) cannot match [1]. Direct evidence quantifying these differences is currently limited in the public domain; however, the precedent from closely related sulfonylated piperazine series (e.g., cannabinoid-1 receptor modulator patents) confirms that substituent position and linker identity are critical determinants of biological activity [2].

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide (CAS 897618-39-2): Quantitative Differentiation Evidence


Para-Fluoro vs. Ortho-Fluoro Regioisomer: Physicochemical Property Divergence

The 4-fluorophenyl substitution in N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide yields distinct calculated physicochemical properties compared to the 2-fluorophenyl regioisomer N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide, as computed by PubChem [1][2]. Altering the fluorine position from para to ortho changes the molecular shape, electronic distribution, and hydrogen-bonding capability, which in the sulfonylated piperazine CB1 modulator patent series translates to divergent receptor binding affinities and functional activities [3].

Medicinal Chemistry Physicochemical Profiling Structure-Property Relationships

Sulfonamide Linker vs. Sulfamoyl Linker: Differential Scaffold Properties

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide features a sulfonamide (–SO₂–N–) linkage connecting the piperazine to the ethylbutyramide tail, whereas the closely related compound N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)butyramide contains a sulfamoyl (–N–SO₂–) linker with reversed connectivity [1][2]. This reversal alters the hydrogen-bond donor/acceptor arrangement, base-labile site exposure, and conformational flexibility, factors known to influence CYP450 metabolic susceptibility and plasma half-life in piperazine-containing drugs [3].

Medicinal Chemistry Scaffold Hopping Metabolic Stability

Butyramide Chain Length vs. Shorter or Longer Amide Homologs: Lipophilicity and CNS Multiparameter Optimization

The butyramide (4-carbon) chain in N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide yields an XLogP3-AA of 1.3 and a molecular weight of 357.4 g/mol, placing it within the favorable range for CNS multiparameter optimization (MPO) scores [1][2]. By comparison, replacing butyramide with acetamide (2-carbon) would reduce lipophilicity (ΔXLogP ≈ –0.8) and potentially lower brain penetration, while a hexanamide (6-carbon) homolog would increase XLogP by ~0.8 units, likely reducing aqueous solubility and increasing non-specific binding [2].

CNS Drug Design Lipophilic Efficiency MPO Score

Chemical Purity and Identity Confirmation: Vendor-Documented Analytical Data as a Procurement Differentiator

Reputable vendors supply N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide (CAS 897618-39-2) with batch-specific analytical documentation, including HPLC purity (typically ≥95%), ¹H NMR, and LC-MS identity confirmation [1]. In contrast, custom-synthesized or non-validated sourcing of close analogs (e.g., the 2-fluorophenyl regioisomer or sulfamoyl variant) often lacks comparable quality-control certification, introducing risks of mis-annotation, residual palladium, or incorrect regioisomer identity that can confound biological assay results [1].

Quality Control Chemical Procurement Analytical Characterization

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide (CAS 897618-39-2): Evidence-Backed Research and Industrial Application Scenarios


CNS Drug Discovery: Probe Molecule for CB1 Receptor Antagonism or Inverse Agonism

Based on structural precedent in the sulfonylated piperazine CB1 modulator patent family, N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide is a candidate probe for investigating cannabinoid-1 receptor pharmacology [1]. Its para-fluorophenyl group and sulfonamide linker align with the structure-activity relationship (SAR) described for central CB1 antagonists, suggesting utility in target validation studies for metabolic disorders, substance abuse, or neuroinflammatory conditions where CB1 blockade is therapeutically relevant [1].

Physicochemical Screening Library Enrichment for CNS MPO-Compliant Candidates

With an XLogP of 1.3, MW of 357 g/mol, and tPSA of 78 Ų, this compound sits within the optimal CNS MPO desirability space (XLogP 1–3, MW < 400, tPSA < 90 Ų) [1]. Procurement for compound library enrichment enables medicinal chemistry teams to populate screening decks with CNS-accessible, lead-like molecules, accelerating hit identification for neurological and psychiatric disease targets [1].

Structure-Activity Relationship Expansion of Arylpiperazine Sulfonamides

The compound serves as a key reference point for SAR studies exploring the effect of para-fluorophenyl substitution, sulfonamide linkage, and butyramide chain length on receptor selectivity and metabolic stability [1][2]. Researchers can systematically compare this compound against its ortho-fluoro, sulfamoyl, and acetamide/hexanamide analogs to map pharmacophoric requirements for enhanced target engagement and reduced off-target activity [1][2].

In Vitro Metabolic Stability Assessment of Sulfonamide-Containing Piperazines

The sulfonamide group in N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide presents a defined metabolic handle for evaluating CYP450 oxidative metabolism and UGT conjugation pathways in human liver microsome or hepatocyte assays [1]. By comparing intrinsic clearance values with sulfamoyl and amide-reversed analogs, DMPK scientists can derive design principles for optimizing the metabolic stability of piperazine-containing lead series [1][2].

Quote Request

Request a Quote for N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.